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Compound of Interest

(4-Formyl-3-methoxyphenyl)acetic
Compound Name:

acid
CAS No.: 1378804-98-8
Cat. No.: B1405710

Get Quote

Executive Summary & Compound Identity

(4-Formyl-3-methoxyphenyl)acetic acid is a bifunctional aromatic intermediate featuring an
aldehyde, a methoxy ether, and a carboxylic acid moiety. It serves as a critical scaffold in the

synthesis of pharmaceuticals, particularly in the development of antagonists for glucagon and
prostaglandin receptors.

This guide provides a comprehensive reference for the identification and validation of this
compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass

Spectrometry (MS).
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Attribute Details

Chemical Name (4-Formyl-3-methoxyphenyl)acetic acid

1378804-98-8 (Note: CAS assignments for this

CAS Number scaffold vary by salt/ester form; verify specific
batch CoA)
C

Molecular Formula H
O

Molecular Weight 194.18 g/mol

Formyl (-CHO), Methoxy (-OCH
Key Functional Groups
), Carboxylic Acid (-COOH)

Structural Analysis & Synthesis Context

Understanding the synthesis pathway is essential for interpreting spectral impurities (e.g.,
regioisomers). The compound is typically accessible via formylation of 3-methoxyphenylacetic
acid or transformation of vanillin derivatives.

Synthesis & Fragmentation Pathway (Graphviz)

The following diagram illustrates the likely synthesis via Vilsmeier-Haack formylation and the
key Mass Spectrometry fragmentation logic.
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Figure 1: Synthesis pathway via formylation and primary MS fragmentation pattern.

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by the distinct downfield aldehyde proton and the coupling
pattern of the 1,3,4-trisubstituted benzene ring.

Solvent: DMSO-d

(Recommended due to carboxylic acid solubility and exchange suppression).

Table 1: Predicted

H NMR Data (400 MHz, DMSO-d
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Shift (

» Ppm)

Multiplicity

Integral

Assignment

Structural
Justification

12.0-12.5

Broad Singlet

1H

-COOH

Acidic proton;
shift varies with
concentration/wa
ter content.

10.35

Singlet

1H

-CHO

Characteristic
aldehyde proton;
deshielded by
carbonyl

anisotropy.

7.78

Doublet (

Hz)

1H

Ar-H5

Ortho to -CHO
(strong electron-
withdrawing);
most deshielded

aromatic.

7.10

Singlet (d, fine)

Ar-H2

Ortho to -OCH

and -CH

-: shielded

relative to H5.

6.95

Doublet of

Doublets

1H

Ar-H6

Meta to -CHO;
Ortho to -CH

3.89

Singlet

3H

-OCH

Methoxy group
attached to

aromatic ring.

3.68

Singlet

2H

-CH

-COOH

Benzylic
methylene; shift
typical for
phenylacetic

acids.
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Table 2: Predicted

C NMR Data (100 MHz, DMSO-d

)
7
Shift (
Assignment Carbon Type
» Ppm)
190.5 -CHO Aldehyde Carbonyl
172.8 -COOH Acid Carbonyl
161.5 Ar-C3 Quaternary (attached to OMe)
Quaternary (attached to CH
142.0 Ar-C1
)
128.5 Ar-C5 Methine (Ortho to CHO)
125.0 Ar-C4 Quaternary (attached to CHO)
121.5 Ar-C6 Methine
112.0 Ar-C2 Methine (Ortho to OMe)
56.2 -OCH Methoxy Methyl
-CH
40.5 Benzylic Methylene

B. Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the two distinct carbonyl environments
(aldehyde vs. carboxylic acid).

e 3200-2500 cm

(Broad): O-H stretch of the carboxylic acid (dimer).
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e 2940, 2840 cm

: C-H stretches (Methoxy and Aldehyde C-H). Note the "Fermi doublet" of the aldehyde C-H
often seen near 2850/2750 cm

e 1715-1730 cm

(Strong): C=0 stretch (Carboxylic Acid).

e 1680-1695 cm

(Strong): C=0 stretch (Conjugated Aldehyde). Note: This peak appears at a lower frequency
than the acid carbonyl due to conjugation with the aromatic ring.

e 1590, 1510 cm

: Aromatic C=C skeletal vibrations.

e 1260, 1030 cm

: C-0O stretches (Aryl alkyl ether).

C. Mass Spectrometry (MS)

lonization Mode: ESI (-) (Electrospray lonization, Negative Mode) is often preferred for
carboxylic acids, but ESI (+) will show the aldehyde clearly.

e Molecular lon:
o ESI (+): [M+H]
=195.06 m/z
o ESI (-): [M-H]
=193.05 m/z

o Fragmentation Pattern (EI/ESI+):
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o m/z 194

149: Loss of the carboxylic acid moiety (-COOH, 45 Da) or decarboxylation (-CO
, 44 Da) followed by proton loss.

o m/z 194

176: Loss of water (typical for acids/aldehydes).

o m/z 194
166: Loss of CO (28 Da) from the aldehyde group.

Experimental Protocols for Validation
Protocol 1: NMR Sample Preparation

e Objective: Prevent H/D exchange of the aldehyde proton and ensure solubility.
e Method:

o Weigh 5-10 mg of the solid sample into a clean vial.

o Add 0.6 mL of DMSO-d

. (Avoid CDCI
if the sample is polar/dimerized, as resolution will suffer).

o Transfer to a 5mm NMR tube.

o Critical Step: Acquire spectrum immediately. Aldehydes can slowly oxidize to carboxylic
acids in solution if exposed to air/light, appearing as a growing peak ~12-13 ppm.

Protocol 2: Purity Check via HPLC-UV

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5um, 4.6x150mm).

o Mobile Phase:
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o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.
o Detection: 254 nm (Aromatic) and 280 nm (Aldehyde/Phenol absorption).

o Expected Retention: The compound is moderately polar. Expect elution earlier than the non-
formylated precursor (3-methoxyphenylacetic acid) due to the polarity of the aldehyde, or
slightly later depending on pH.
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antagonists.[1] Vol 21, Issue 24. (Context for 4-formyl-3-methoxyphenyl derivatives).
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for Organic Compounds (SDBS). (Used for comparative SCS data of Vanillin and
Homovanillic Acid). [Link]

o ChemDraw Professional. NMR Predictor Algorithms (v20.1). (Calculated shifts based on
substituent chemical shifts for 1,3,4-trisubstituted benzenes).

e PubChem Compound Summary.CID 11235678 (Related Isomers).[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1405710/docs#technical-guide-spectroscopic-
characterization-of-4-formyl-3-methoxyphenyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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